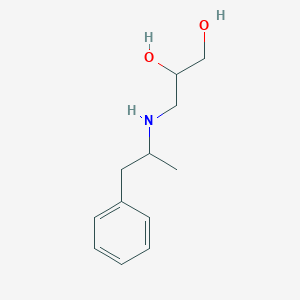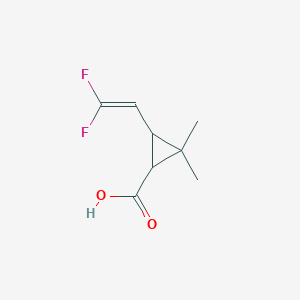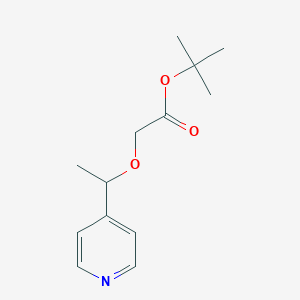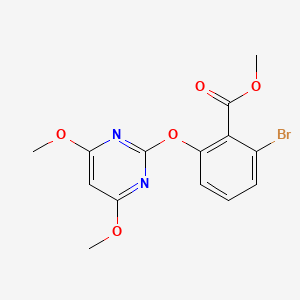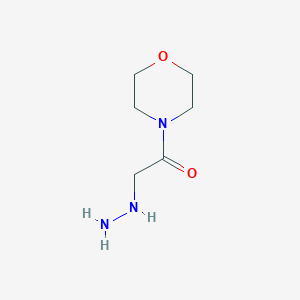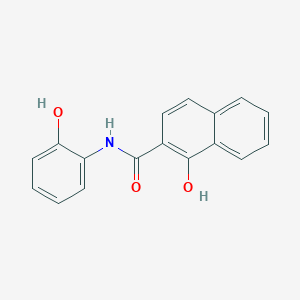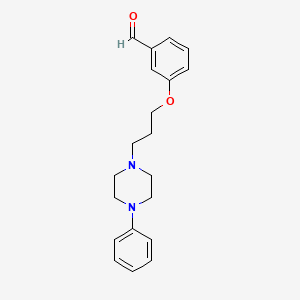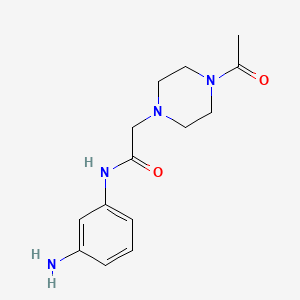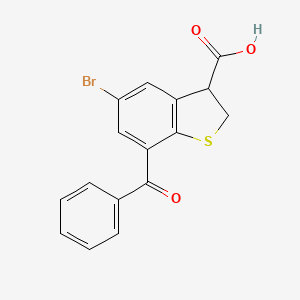
7-Benzoyl-5-bromo-2,3-dihydro-1-benzothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzoyl-5-bromo-2,3-dihydro-1-benzothiophene-3-carboxylic acid is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This compound is characterized by the presence of a benzoyl group, a bromine atom, and a carboxylic acid group attached to the benzothiophene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzoyl-5-bromo-2,3-dihydro-1-benzothiophene-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative. This step often requires the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
Benzoylation: The benzoyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3).
Carboxylation: The carboxylic acid group can be introduced by carboxylation of the corresponding benzothiophene derivative using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Benzoyl-5-bromo-2,3-dihydro-1-benzothiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of benzothiophene derivatives with additional oxygen-containing functional groups.
Reduction: Formation of benzothiophene derivatives with reduced functional groups, such as alcohols.
Substitution: Formation of benzothiophene derivatives with substituted functional groups, such as methoxy or cyano groups.
Scientific Research Applications
7-Benzoyl-5-bromo-2,3-dihydro-1-benzothiophene-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 7-Benzoyl-5-bromo-2,3-dihydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the benzoyl, bromine, and carboxylic acid groups allows it to form specific interactions with these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: A benzothiadiazole derivative with similar structural features.
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one: A benzodiazepine derivative with a bromine atom and a benzene ring.
Uniqueness
7-Benzoyl-5-bromo-2,3-dihydro-1-benzothiophene-3-carboxylic acid is unique due to the combination of its benzoyl, bromine, and carboxylic acid groups attached to the benzothiophene core This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Properties
Molecular Formula |
C16H11BrO3S |
|---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
7-benzoyl-5-bromo-2,3-dihydro-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C16H11BrO3S/c17-10-6-11-13(16(19)20)8-21-15(11)12(7-10)14(18)9-4-2-1-3-5-9/h1-7,13H,8H2,(H,19,20) |
InChI Key |
YLKZULXJSJTGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(S1)C(=CC(=C2)Br)C(=O)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 4-oxo-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]-1,4-dihydropyridazine-3-carboxylate](/img/structure/B13874751.png)
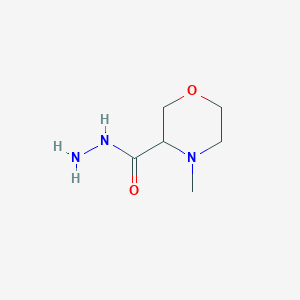
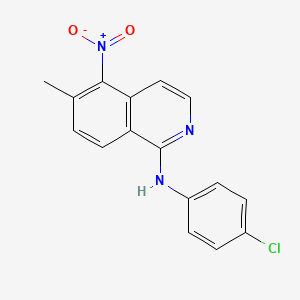
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)
![6-phenyl-Imidazo[1,2-a]pyrimidine](/img/structure/B13874772.png)
